molecular formula C15H12ClN3O2 B15054273 Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B15054273
M. Wt: 301.73 g/mol
InChI Key: VIOZSPZYUMIBQS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the ethyl ester and the 2-chlorophenyl group enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with ethyl 2-aminopyridazine-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activities and used in drug development.

    Imidazo[1,2-b]pyrimidines: Another class of heterocyclic compounds with significant medicinal chemistry applications.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the ethyl ester

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-3-4-7-11(10)16)18-12-8-5-9-17-19(12)14/h3-9H,2H2,1H3

InChI Key

VIOZSPZYUMIBQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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